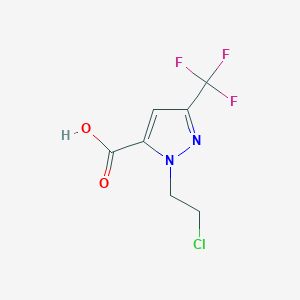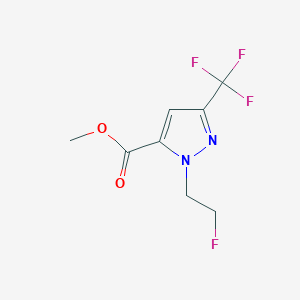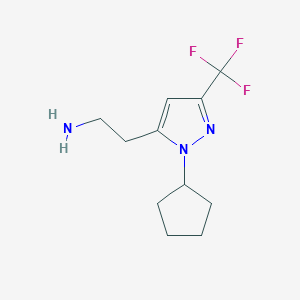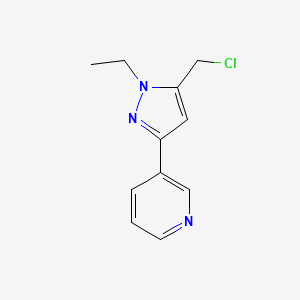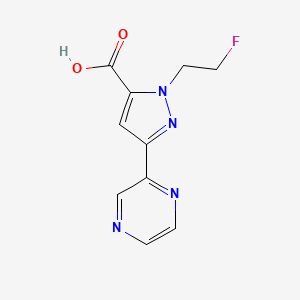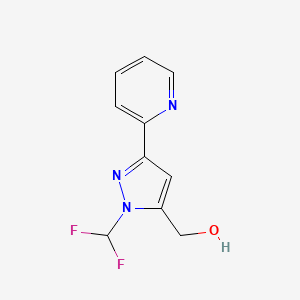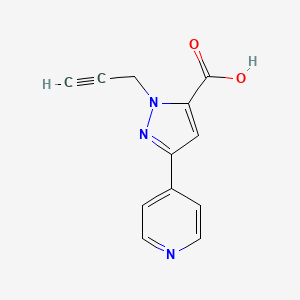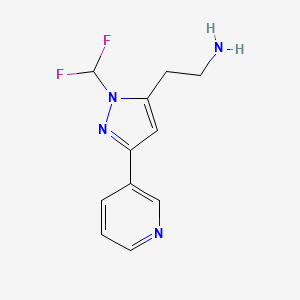
2-(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)ethan-1-amine
Vue d'ensemble
Description
2-(1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)ethan-1-amine, also known as DFPE, is a pyrazole-based compound with potential applications in medicinal chemistry and drug discovery. DFPE has been studied for its ability to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. DFPE has also been studied for its potential to inhibit other types of enzymes, including the enzyme carbonic anhydrase (CA).
Applications De Recherche Scientifique
Catalysis and Polymerization
Research has shown the utility of pyrazolylamine ligands, which share structural similarities with 2-(1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)ethan-1-amine, in the field of catalysis and polymerization. Specifically, these ligands, when activated with aluminum co-catalysts, can catalyze the oligomerization or polymerization of ethylene, producing compounds with significant industrial applications. The nature of the products from these reactions can be influenced by the choice of co-catalyst and solvent, highlighting the ligand's versatility in synthesizing a range of polymeric materials (Obuah et al., 2014).
Synthesis of Heterocyclic Compounds
The compound also plays a role in the synthesis of novel heterocyclic compounds. For instance, it has been used as a precursor in the synthesis of new 4-amino-1H-pyrazolo[3,4-b]pyridines, demonstrating its importance in creating biologically active molecules. This process involves annulation reactions that are catalyzed by tin(IV) chloride, indicating its utility in medicinal chemistry for generating compounds with potential therapeutic applications (Huanan Hu et al., 2018).
Anticancer Research
The structural motif of this compound is found in compounds explored for their anticancer properties. For example, derivatives have been synthesized and evaluated for cytotoxicity against various human cancer cell lines. These studies have identified compounds exhibiting moderate to good cytotoxicity, providing a foundation for further development of anticancer agents (Alam et al., 2018).
Antibacterial Activity
Moreover, derivatives of this compound have been synthesized for exploring their antibacterial activity. Research in this domain focuses on designing and synthesizing novel molecules with the potential to combat bacterial infections, underscoring the compound's relevance in addressing antibiotic resistance issues (Reddy & Prasad, 2021).
Propriétés
IUPAC Name |
2-[2-(difluoromethyl)-5-pyridin-3-ylpyrazol-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N4/c12-11(13)17-9(3-4-14)6-10(16-17)8-2-1-5-15-7-8/h1-2,5-7,11H,3-4,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEIYQFHZJQIEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)CCN)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,7-Difluorobicyclo[4.1.0]heptan-2-amine hydrochloride](/img/structure/B1479506.png)
![4-[(Oxan-4-yl)methylidene]piperidine hydrochloride](/img/structure/B1479507.png)

